![molecular formula C16H14BrN3O4 B12829485 (3E)-N-(4-bromophenyl)-3-[(4-nitrophenyl)methoxyimino]propanamide](/img/structure/B12829485.png)
(3E)-N-(4-bromophenyl)-3-[(4-nitrophenyl)methoxyimino]propanamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(4-Bromophenyl)-3-(((4-nitrobenzyl)oxy)imino)propanamide is an organic compound that features a bromophenyl group, a nitrobenzyl group, and an oxime functionality
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-Bromophenyl)-3-(((4-nitrobenzyl)oxy)imino)propanamide typically involves the following steps:
Formation of the oxime: The starting material, 4-bromobenzaldehyde, is reacted with hydroxylamine hydrochloride in the presence of a base such as sodium acetate to form the corresponding oxime.
O-alkylation: The oxime is then subjected to O-alkylation using 4-nitrobenzyl bromide in the presence of a base like potassium carbonate to yield the desired product.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as recrystallization and chromatography.
Analyse Chemischer Reaktionen
Types of Reactions
N-(4-Bromophenyl)-3-(((4-nitrobenzyl)oxy)imino)propanamide can undergo various chemical reactions, including:
Reduction: The nitro group can be reduced to an amine using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Common Reagents and Conditions
Reduction: Hydrogen gas with palladium on carbon (Pd/C) as a catalyst.
Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydride or potassium carbonate.
Major Products
Reduction: The major product would be N-(4-Aminophenyl)-3-(((4-nitrobenzyl)oxy)imino)propanamide.
Substitution: Depending on the nucleophile used, various substituted derivatives of the original compound can be formed.
Wissenschaftliche Forschungsanwendungen
N-(4-Bromophenyl)-3-(((4-nitrobenzyl)oxy)imino)propanamide has several scientific research applications:
Medicinal Chemistry: It can be used as a building block for the synthesis of potential pharmaceutical agents, particularly those targeting specific enzymes or receptors.
Materials Science: The compound can be utilized in the development of novel materials with specific electronic or optical properties.
Biological Studies: It can serve as a probe or ligand in biochemical assays to study protein-ligand interactions.
Wirkmechanismus
The mechanism of action of N-(4-Bromophenyl)-3-(((4-nitrobenzyl)oxy)imino)propanamide would depend on its specific application. In medicinal chemistry, it may act by binding to a particular enzyme or receptor, thereby modulating its activity. The molecular targets and pathways involved would be determined through detailed biochemical and pharmacological studies.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- N-(4-Bromophenyl)-1-(4-nitrobenzyl)piperidin-4-amine
- 4-Bromo-N-(4-nitrobenzyl)aniline
Uniqueness
N-(4-Bromophenyl)-3-(((4-nitrobenzyl)oxy)imino)propanamide is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and potential biological activity. This makes it a valuable compound for various research and industrial applications.
Eigenschaften
Molekularformel |
C16H14BrN3O4 |
|---|---|
Molekulargewicht |
392.20 g/mol |
IUPAC-Name |
(3E)-N-(4-bromophenyl)-3-[(4-nitrophenyl)methoxyimino]propanamide |
InChI |
InChI=1S/C16H14BrN3O4/c17-13-3-5-14(6-4-13)19-16(21)9-10-18-24-11-12-1-7-15(8-2-12)20(22)23/h1-8,10H,9,11H2,(H,19,21)/b18-10+ |
InChI-Schlüssel |
KWEBIGGBKUVPKA-VCHYOVAHSA-N |
Isomerische SMILES |
C1=CC(=CC=C1CO/N=C/CC(=O)NC2=CC=C(C=C2)Br)[N+](=O)[O-] |
Kanonische SMILES |
C1=CC(=CC=C1CON=CCC(=O)NC2=CC=C(C=C2)Br)[N+](=O)[O-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


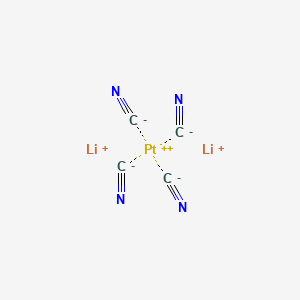
![3,4-dihydro-2H-pyrido[3,2-b][1,4]oxazin-6-amine](/img/structure/B12829412.png)
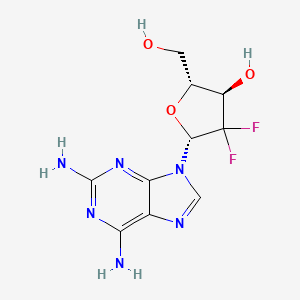
![[(2S,3R,4R)-5,5-difluorodispiro[2.0.24.13]heptan-2-yl]methanol](/img/structure/B12829421.png)
![Methyl 1,3,8-trimethyl-2,4,7-trioxo-1,2,3,4,7,8-hexahydropyrido[2,3-d]pyrimidine-5-carboxylate](/img/structure/B12829422.png)
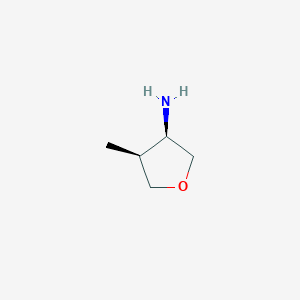
![3,3-Dimethyl-2-[2-[2-[2-[2-[2-(2-undec-10-enoxyethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]butanoate](/img/structure/B12829436.png)
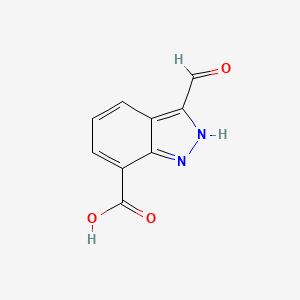
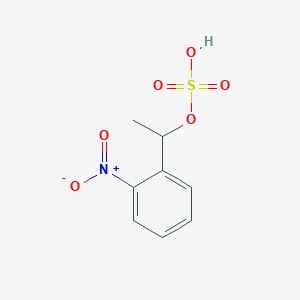
![4-Methyl-1H-benzo[d]imidazole-6,7-dione](/img/structure/B12829458.png)
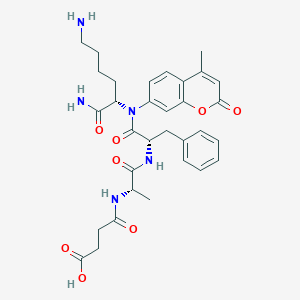

![Methyl 4-methyl-2,6-dioxohexahydrofuro[3,4-b]furan-3-carboxylate](/img/structure/B12829484.png)
![2-methyl-7-(4-methylphenyl)[1,3]thiazolo[4,5-d]pyridazin-4(5H)-one](/img/structure/B12829487.png)
